

Potential Biological Activity of C13H23N5O: A Technical Guide

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Compound of Interest		
Compound Name:	C13H23N5O	
Cat. No.:	B254150	Get Quote

Disclaimer: No specific, well-characterized compound with the molecular formula **C13H23N5O** and established biological activity is prominently described in publicly accessible scientific literature. This technical guide, therefore, explores the potential biological activities of a hypothetical compound with this formula by examining relevant classes of chemical structures that are known to exhibit significant biological effects. The information presented herein is based on established knowledge of these classes and should be considered illustrative of the possibilities for a molecule with this elemental composition.

Introduction

The molecular formula **C13H23N5O** suggests a molecule with a moderate degree of unsaturation and a high nitrogen content. Such features are characteristic of various classes of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. This guide will focus on two such classes: aminopyrimidine derivatives and triazole derivatives. A hypothetical compound with the formula **C13H23N5O** could plausibly belong to either of these families, and its biological activity would be dictated by its specific structural features.

Potential Structural Classes and Their Biological Activities Aminopyrimidine Derivatives



The pyrimidine core is a fundamental building block of nucleic acids and is found in numerous biologically active molecules. Aminopyrimidines, in particular, are known to interact with a variety of biological targets, most notably protein kinases.

Potential Biological Activities:

- Protein Kinase Inhibition: Many aminopyrimidine derivatives are potent and selective
 inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation
 of kinase activity is a hallmark of cancer, inflammatory diseases, and neurodegenerative
 disorders. A hypothetical C13H23N5O containing an aminopyrimidine core could potentially
 inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor
 Receptor (EGFR), or Bruton's Tyrosine Kinase (BTK).
- Antimicrobial Activity: The pyrimidine scaffold is also present in various antimicrobial agents.
 By targeting essential enzymes in bacteria or fungi, these compounds can inhibit microbial growth.
- Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives can cross the blood-brain barrier and modulate the activity of neurotransmitter receptors or other CNS targets, suggesting potential applications in neurological and psychiatric disorders.

Quantitative Data for Representative Aminopyrimidine Derivatives:

The following table summarizes the biological activity of several known aminopyrimidine derivatives. This data is provided to illustrate the range of potencies that can be achieved with this class of compounds.

Compound Class	Representative Compound	Target	Activity (IC50)	Disease Area
Aminopyrimidine	Imatinib (has a pyridine and pyrimidine ring)	Bcr-Abl	25 nM	Cancer
Diaminopyrimidin e	Pyrimethamine	Dihydrofolate Reductase	~1 nM	Malaria
Aminopyrimidine	Roscovitine	CDK2	40 nM	Cancer



Triazole Derivatives

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are versatile scaffolds in medicinal chemistry and are known for a broad spectrum of biological activities.

Potential Biological Activities:

- Antifungal Activity: Triazole-based compounds are among the most widely used antifungal agents. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes.
- Anticancer Activity: Various triazole derivatives have demonstrated cytotoxic effects against cancer cell lines through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.
- Antiviral Activity: Some triazole nucleoside analogues, such as Ribavirin, are broad-spectrum antiviral agents.

Quantitative Data for Representative Triazole Derivatives:

The following table presents quantitative data for well-known triazole-containing drugs.

Compound Class	Representative Compound	Target	Activity (EC50/IC50)	Disease Area
Triazole	Fluconazole	Lanosterol 14α- demethylase	0.25-16 μg/mL (MIC)	Fungal Infections
Triazole	Voriconazole	Lanosterol 14α- demethylase	0.06-8 μg/mL (MIC)	Fungal Infections
Benzotriazole	Tazemetostat	EZH2	2.5 nM	Cancer

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of a novel compound such as a hypothetical **C13H23N5O**.



In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of a compound against a specific protein kinase.

Methodology:

- Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.
- Procedure:
 - 1. Prepare a serial dilution of the test compound in DMSO.
 - 2. In a 96-well plate, add the kinase, substrate peptide, and the test compound to the kinase buffer.
 - Initiate the kinase reaction by adding a solution of ATP.
 - 4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - 5. Stop the reaction by adding a stop solution (e.g., EDTA).
 - Detect the phosphorylated substrate using a suitable method, such as a fluorescencebased assay or an antibody-based method (e.g., ELISA).
 - 7. Measure the signal using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
 - 2. Plot the percentage of inhibition against the logarithm of the compound concentration.
 - 3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Antifungal Susceptibility Testing (Broth Microdilution)



Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Methodology:

- Reagents and Materials: Fungal culture, RPMI-1640 medium, 96-well plates, spectrophotometer.
- Procedure:
 - 1. Prepare a standardized inoculum of the fungal strain.
 - 2. Prepare a serial dilution of the test compound in the RPMI-1640 medium in a 96-well plate.
 - 3. Add the fungal inoculum to each well.
 - 4. Include positive (no compound) and negative (no inoculum) controls.
 - 5. Incubate the plate at 35°C for 24-48 hours.
 - 6. Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway that could be modulated by a **C13H23N5O** compound and a typical experimental workflow for its initial biological characterization.

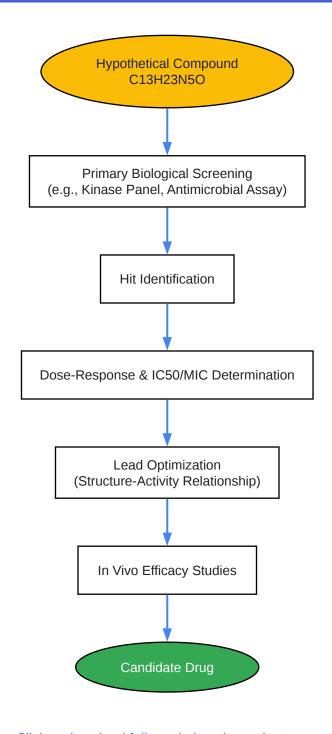




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Caption: Potential mechanism of action for a **C13H23N5O** compound as a protein kinase inhibitor.





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Caption: A typical workflow for the preclinical development of a novel bioactive compound.

• To cite this document: BenchChem. [Potential Biological Activity of C13H23N5O: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b254150#potential-biological-activity-of-c13h23n5o]



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